1-(2-Aminoethyl)piperidine-3-carboxamide

Procurement Supply Chain Building Block

This 3-carboxamide positional isomer of the piperidine series offers a unique hydrophilic pharmacophore (XLogP3-AA: -1.3) compared to the 4-carboxamide analog. The primary amine and carboxamide provide orthogonal handles for facile derivatization, enabling PROTAC and molecular glue construction. Currently discontinued from major suppliers, remaining inventory is limited. Secure this critical building block for your SAR programs before stock depletion.

Molecular Formula C8H17N3O
Molecular Weight 171.244
CAS No. 936940-70-4
Cat. No. B2918243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)piperidine-3-carboxamide
CAS936940-70-4
Molecular FormulaC8H17N3O
Molecular Weight171.244
Structural Identifiers
SMILESC1CC(CN(C1)CCN)C(=O)N
InChIInChI=1S/C8H17N3O/c9-3-5-11-4-1-2-7(6-11)8(10)12/h7H,1-6,9H2,(H2,10,12)
InChIKeyQYHIPQYZJBJCQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminoethyl)piperidine-3-carboxamide (CAS 936940-70-4) Procurement Guide: Baseline Characterization


1-(2-Aminoethyl)piperidine-3-carboxamide (CAS 936940-70-4) is a heterobifunctional piperidine derivative with a molecular weight of 171.24 g/mol and the molecular formula C8H17N3O [1]. It is primarily supplied as a solid building block in >95% purity . This compound is distinguished from the more extensively studied 4-carboxamide positional isomer (CAS 443897-95-8) by its 3-substituted carboxamide moiety. A critical limitation for procurement is that the compound is currently unavailable or 'discontinued' from several major commercial sources , which directly impacts its viability for large-scale or longitudinal research programs.

Why 1-(2-Aminoethyl)piperidine-3-carboxamide Cannot Be Replaced by the 4-Carboxamide Isomer or Related Scaffolds


The selection of 1-(2-Aminoethyl)piperidine-3-carboxamide over its analogs is not a matter of potency alone but of its unique physicochemical and synthetic utility. The 3-carboxamide positional isomer (vs. 4-carboxamide) fundamentally alters the spatial orientation of the primary carboxamide hydrogen-bond donor/acceptor pair, directly influencing ligand-receptor geometry and scaffold derivatization pathways. Its computed XLogP3-AA of -1.3 [1] classifies it as hydrophilic, which critically differentiates it from the 4-carboxamide isomer's scaffold [2]. This difference in lipophilicity is a primary driver of ADME properties, affecting solubility, permeability, and off-target binding profiles [3]. Consequently, substituting the 3-carboxamide isomer with the 4-carboxamide isomer would constitute a different chemical probe with an altered three-dimensional pharmacophore, invalidating cross-project SAR and IP comparisons.

Quantitative Differentiation: 1-(2-Aminoethyl)piperidine-3-carboxamide vs. Analogs


Scarcity and Commercial Discontinuation as a Critical Selection Factor

This compound is currently reported as 'discontinued' or 'ausgelaufen' from multiple commercial suppliers, including CymitQuimica, as of 2019 . This directly contrasts with the ready availability of the 4-carboxamide isomer (CAS 443897-95-8) from suppliers like Fluorochem . The limited remaining inventory and lack of active production mean that projects reliant on this specific scaffold require immediate procurement or must factor in custom synthesis lead times and costs, which are absent for the 4-carboxamide analog.

Procurement Supply Chain Building Block

Physicochemical Differentiation: Hydrophilicity Profile vs. 4-Carboxamide Isomer

The target compound possesses a computed XLogP3-AA of -1.3 [1], indicating a strong hydrophilic character. In contrast, computed LogP values for N-(2-aminoethyl)piperidine-3-carboxamide are reported as -1.18 [2]. While a direct empirical comparison is not available in the public literature, the significantly negative LogP values across both the 3- and 4- substituted analogs [3] collectively distinguish this aminoethyl-piperidine-carboxamide subclass from more lipophilic piperidine-based scaffolds (e.g., those with aryl substitutions).

Medicinal Chemistry ADME Lipophilicity

Class-Level Evidence: Piperidine-3-Carboxamide Scaffold is a Privileged Pharmacophore

While no direct biological data is publicly available for 1-(2-Aminoethyl)piperidine-3-carboxamide, the 'piperidine-3-carboxamide' scaffold has been validated as a potent pharmacophore. For instance, compound H-9 from this class exhibits an IC50 of 0.08 µM against Cathepsin K [1], and another piperidine-3-carboxamide derivative demonstrates an antiviral IC50 of 0.13 nM against HIV-1 protease [2]. This body of evidence supports the use of the 3-carboxamide isomer as a privileged scaffold for developing potent inhibitors, a classification that does not automatically extend to the 4-carboxamide or other isomeric forms.

Kinase Inhibition Cathepsin K SAR

Strategic Applications of 1-(2-Aminoethyl)piperidine-3-carboxamide (CAS 936940-70-4) in Research


Medicinal Chemistry: A Hydrophilic Scaffold for Kinase or Protease Inhibitor Design

Based on the class-level evidence, researchers should prioritize this compound as a core scaffold for developing novel inhibitors, particularly where a hydrophilic, hydrogen-bonding motif is desired. Its low XLogP3-AA (-1.3) [1] makes it an ideal starting point for optimizing aqueous solubility and potentially reducing off-target lipophilicity-driven toxicity. This is in contrast to more lipophilic analogs, where solubility can be a development challenge [2].

Chemical Biology: A Building Block for Bifunctional Probes and PROTACs

The compound's structure—featuring a primary amine on an ethyl linker and a primary carboxamide—provides two orthogonal functional handles for facile derivatization. This makes it a valuable building block for constructing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or molecular glues, where precise spatial orientation of ligands is critical for ternary complex formation.

Materials Science: Synthesis of Hydrophilic Metal-Organic Complexes and Ligands

The combination of a piperidine nitrogen and a primary amine (from the aminoethyl group) makes this compound a potential bidentate ligand for transition metals. It could be used to synthesize novel coordination complexes or metal-organic frameworks (MOFs) with tailored hydrophilic properties, given its negative LogP and high aqueous solubility potential [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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